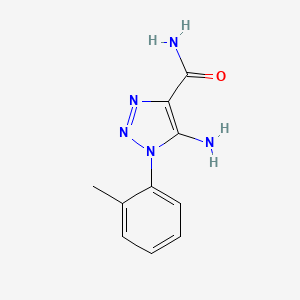

5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-6-4-2-3-5-7(6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTLILPLKNEAFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl cyanoacetate to form the corresponding hydrazone, which is then cyclized using sodium ethoxide to yield the triazole derivative . The reaction conditions often require refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or hydrazines.

Scientific Research Applications

5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: It has been investigated for its antileishmanial and antimalarial activities.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and other enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Structural Insights and Design Rationale

- β-Turn Mimetic Properties : The parent scaffold’s conformation mimics β-turns, critical for inhibiting LexA self-cleavage . Modifications like N-methylation of amide bonds disrupt this mimicry, reducing activity .

- Role of Cyclopropyl Groups : In 5-cyclopropyl analogs, the cyclopropyl ring stabilizes the triazole core, improving rigidity and binding entropy .

Biological Activity

5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (referred to as compound hereafter) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a [3+2] cycloaddition reaction, which allows for the formation of the triazole ring efficiently. The reaction conditions can vary based on the choice of catalysts such as sodium ethoxide or cesium carbonate, which influence the yield and purity of the final product. The following table summarizes different synthesis methods and their respective yields:

| Synthesis Method | Catalyst Used | Yield (%) |

|---|---|---|

| Synthesis A | Sodium Ethoxide | 85 |

| Synthesis B | Cesium Carbonate | 90 |

| Synthesis C | Sodium Methoxide | 80 |

Biological Activity

The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Notably, it has shown promising results in inhibiting bacterial resistance mechanisms by targeting the SOS response pathway in bacteria such as Escherichia coli and Pseudomonas aeruginosa. The inhibition of RecA-mediated LexA cleavage represents a novel approach to combat antibiotic resistance.

Antimicrobial Activity

In a high-throughput screening study involving over 1.8 million compounds, derivatives of the triazole scaffold were identified that effectively modulated the SOS response. The compound demonstrated IC50 values indicating its potency against various bacterial strains:

| Bacterial Strain | IC50 (µM) |

|---|---|

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that this compound could serve as a lead for developing new antibiotics that target bacterial resistance mechanisms.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it exhibits cytotoxic effects against several cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 4.5 |

| MCF-7 (Breast Cancer) | 3.2 |

| A549 (Lung Cancer) | 5.0 |

Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.

Structure-Activity Relationships (SAR)

The SAR studies have elucidated critical structural features necessary for biological activity. Modifications at the 2-methylphenyl position have been particularly influential in enhancing potency and selectivity. For instance, substituents that increase hydrophobic interactions or facilitate hydrogen bonding with target proteins have been associated with improved bioactivity.

Case Studies

- Case Study on Antimicrobial Efficacy : In a study published by Mo et al., the compound was tested against clinical isolates of resistant bacteria. It demonstrated significant efficacy in reducing bacterial load in infected mice models, highlighting its potential as a therapeutic agent against multidrug-resistant infections .

- Case Study on Cancer Cell Lines : A recent investigation into its anticancer properties showed that treatment with the compound led to a marked decrease in cell viability across multiple cancer types, suggesting broad-spectrum anticancer activity .

Q & A

Q. Optimization Tips :

- Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) improves reaction efficiency and yield .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 2-methylphenyl group at N1, carboxamide at C4) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (critical for understanding solubility) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₂N₅O₂, theoretical 246.10 g/mol) .

Q. Scale-Up Protocol :

Conduct safety testing (DSC for thermal stability).

Use continuous-flow reactors to minimize intermediate degradation .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .

- Knockdown/Rescue : Use siRNA to silence the target enzyme and assess reversal of the compound’s effect .

- Metabolic Labeling : Incorporate ¹⁴C-labeled compound to track intracellular distribution via autoradiography .

Data Interpretation : A 2023 study correlated CETSA results with antiproliferative activity in HeLa cells, confirming on-target HDAC inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.